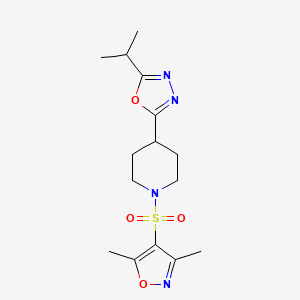

2-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)-5-isopropyl-1,3,4-oxadiazol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)-5-isopropyl-1,3,4-oxadiazole is a complex organic compound characterized by its unique molecular structure

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that compounds containing oxadiazole rings exhibit a range of biological activities, including:

Antimicrobial Activity

A study evaluated various 1,3,4-oxadiazole derivatives for their antibacterial properties against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The results indicated significant antimicrobial activity in certain derivatives, suggesting potential applications in treating bacterial infections .

Anticonvulsant Activity

Compounds similar to 2-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)-5-isopropyl-1,3,4-oxadiazole were found to exhibit anticonvulsant effects in various models. For instance, derivatives with specific substitutions showed improved efficacy in preventing seizures .

Anti-Cancer Properties

Recent studies have explored the anti-cancer potential of oxadiazole derivatives. In vitro assays demonstrated that certain compounds induced apoptosis in glioblastoma cell lines, highlighting their potential as anti-cancer agents. Molecular docking studies further supported these findings by predicting strong interactions with cancer-related proteins .

Anti-Diabetic Effects

In vivo studies using genetically modified Drosophila melanogaster models assessed the anti-diabetic activity of oxadiazole derivatives. Compounds demonstrated significant reductions in glucose levels, indicating their potential for managing diabetes .

Data Table: Summary of Biological Activities

Case Studies

- Antimicrobial Efficacy : A series of 1,3,4-oxadiazole derivatives were synthesized and tested for antibacterial activity. Notably, one derivative exhibited an inhibition zone of 25 mm against E. coli, demonstrating its potential as a new antibiotic agent.

- Anticonvulsant Research : In a study assessing various oxadiazole analogs for anticonvulsant activity, a specific compound with a fluorine substituent showed over 60% seizure protection in the maximal electroshock model.

- Cancer Research : The cytotoxic effects of selected oxadiazole derivatives were investigated against glioblastoma cells. Compounds showed IC50 values below 10 µM, indicating strong anti-cancer potential.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core isoxazole and piperidine structures. The sulfonyl group is introduced through a sulfonylation reaction, followed by the formation of the oxadiazole ring. Reaction conditions such as temperature, solvent choice, and catalysts are carefully controlled to ensure high yield and purity.

Industrial Production Methods: On an industrial scale, the synthesis process is optimized for efficiency and cost-effectiveness. Large-scale reactors and continuous flow systems are often employed to handle the production volumes. Quality control measures, including chromatography and spectroscopy, are implemented to ensure the consistency of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Wirkmechanismus

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The sulfonyl group and the oxadiazole ring play crucial roles in binding to these targets, leading to biological or chemical activity. Detailed studies are required to fully elucidate the exact mechanisms.

Vergleich Mit ähnlichen Verbindungen

2-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)-4-methyl-1,3,4-oxadiazole

2-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)-3-isopropyl-1,3,4-oxadiazole

Uniqueness: This compound stands out due to its specific structural features, such as the isopropyl group at the 5-position, which can influence its reactivity and binding properties compared to similar compounds.

Biologische Aktivität

2-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)-5-isopropyl-1,3,4-oxadiazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on anticancer and neuroprotective activities, along with relevant research findings and case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a piperidine moiety and an oxadiazole ring, which are known for their diverse biological activities. The molecular formula is C16H24N4O4S with a molecular weight of approximately 406.93 g/mol.

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to 2-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)-5-isopropyl-1,3,4-oxadiazole have demonstrated significant cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity of Related Oxadiazole Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | PC-3 (Prostate) | 0.67 | EGFR Inhibition |

| Compound B | HCT-116 (Colon) | 0.80 | Apoptosis Induction |

| Compound C | MDA-MB-435 (Breast) | 0.87 | Src Inhibition |

These compounds were evaluated using the National Cancer Institute's protocols and showed promising results in inhibiting tumor growth through various mechanisms including apoptosis induction and receptor inhibition .

Neuroprotective Effects

In addition to anticancer properties, some derivatives of oxadiazoles have been investigated for their neuroprotective effects. For example, certain oxadiazole derivatives exhibited significant inhibition of monoamine oxidase (MAO), which is crucial for neuroprotection.

Table 2: Neuroprotective Activity of Oxadiazole Derivatives

| Compound Name | MAO-A IC50 (µM) | MAO-B IC50 (µM) |

|---|---|---|

| Compound D | 47.25 | 140.02 |

| Compound E | 129.7 | 117.43 |

These compounds showed higher potency than standard inhibitors like methylene blue, indicating their potential as therapeutic agents for neurodegenerative diseases .

Study on Tumor Growth Inhibition

A recent study investigated the effectiveness of a related oxadiazole derivative in vivo. The results demonstrated that the compound significantly inhibited tumor growth in hepatocellular carcinoma models while exhibiting a favorable safety profile compared to traditional chemotherapeutics .

Evaluation of Safety Profile

In another study focusing on safety, various oxadiazole derivatives were tested for toxicity in human red blood cells (HRBCs). The findings revealed that most synthesized compounds provided significant protection against HRBC lysis, underscoring their nontoxic nature and suitability for further development .

Eigenschaften

IUPAC Name |

2-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl]-5-propan-2-yl-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O4S/c1-9(2)14-16-17-15(22-14)12-5-7-19(8-6-12)24(20,21)13-10(3)18-23-11(13)4/h9,12H,5-8H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSGLYGNPRMTLSO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)C3=NN=C(O3)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.